N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2,6-difluorobenzene-1-sulfonamide
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Overview
Description
N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-2,6-difluorobenzene-1-sulfonamide: is a complex organic compound featuring a bifuran ring system, a hydroxyethyl group, and a difluorobenzene sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-2,6-difluorobenzene-1-sulfonamide typically involves multiple steps:
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Formation of the Bifuran Ring System: : The bifuran ring can be synthesized through the coupling of furan derivatives. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a furan boronic acid reacts with a halogenated furan under mild conditions.
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Introduction of the Hydroxyethyl Group: : The hydroxyethyl group can be introduced via a nucleophilic substitution reaction. For instance, the bifuran compound can be reacted with an epoxide (such as ethylene oxide) in the presence of a base to yield the hydroxyethyl derivative.
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Attachment of the Difluorobenzene Sulfonamide Moiety: : The final step involves the sulfonylation of the hydroxyethyl bifuran with 2,6-difluorobenzenesulfonyl chloride. This reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The hydroxyethyl group can undergo oxidation to form a carbonyl group, such as an aldehyde or ketone, using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
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Reduction: : The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
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Substitution: : The difluorobenzene ring can undergo nucleophilic aromatic substitution reactions, particularly at the fluorine positions, with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic medium.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
Major Products
Oxidation: Formation of aldehydes or ketones from the hydroxyethyl group.
Reduction: Formation of primary or secondary amines from the sulfonamide group.
Substitution: Formation of substituted difluorobenzene derivatives.
Scientific Research Applications
Chemistry
Catalysis: The bifuran structure can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Materials Science: The compound can be used in the synthesis of polymers with unique electronic properties due to the presence of the bifuran and difluorobenzene moieties.
Biology and Medicine
Drug Design: The sulfonamide group is a common pharmacophore in medicinal chemistry, making this compound a potential candidate for drug development, particularly as enzyme inhibitors or antimicrobial agents.
Biological Probes: The compound can be used as a fluorescent probe due to the presence of the bifuran ring, which can exhibit fluorescence under certain conditions.
Industry
Polymer Additives: The compound can be used as an additive in polymers to enhance their thermal and mechanical properties.
Coatings: Due to its structural stability, it can be used in high-performance coatings for industrial applications.
Mechanism of Action
The mechanism by which N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-2,6-difluorobenzene-1-sulfonamide exerts its effects depends on its application:
Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates or transition states, binding to the active site of enzymes and inhibiting their activity.
Fluorescent Probes: The bifuran ring can interact with light, absorbing and emitting photons, which can be used to track biological processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-benzenesulfonamide: Lacks the difluorobenzene moiety, which may affect its reactivity and applications.
N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-2,6-dichlorobenzene-1-sulfonamide: Similar structure but with chlorine atoms instead of fluorine, which can alter its chemical properties and biological activity.
Uniqueness
Fluorine Atoms: The presence of fluorine atoms in the difluorobenzene moiety can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications in medicinal chemistry.
Bifuran Ring: The bifuran ring system provides unique electronic properties that can be exploited in materials science and catalysis.
This detailed overview should provide a comprehensive understanding of N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-2,6-difluorobenzene-1-sulfonamide, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2,6-difluoro-N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2NO5S/c17-10-3-1-4-11(18)16(10)25(21,22)19-9-12(20)13-6-7-15(24-13)14-5-2-8-23-14/h1-8,12,19-20H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZIXLSBJDYEDRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)S(=O)(=O)NCC(C2=CC=C(O2)C3=CC=CO3)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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